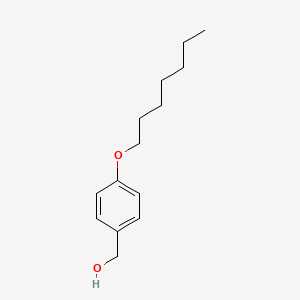

4-Heptyloxybenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61440-52-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

(4-heptoxyphenyl)methanol |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,15H,2-6,11-12H2,1H3 |

InChI Key |

BMLPPYPVKNUKFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Heptyloxybenzyl Alcohol

Established Synthetic Routes for Substituted Benzyl (B1604629) Alcohols

The preparation of substituted benzyl alcohols like 4-heptyloxybenzyl alcohol relies on well-documented and versatile reactions in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

A prevalent and direct method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-(heptyloxy)benzaldehyde (B1266147). This transformation focuses on the conversion of the carbonyl group (C=O) into a primary alcohol (CH₂OH) and can be accomplished using various reducing agents and methodologies.

The direct reduction of 4-(n-heptyloxy)benzaldehyde is a common and efficient pathway to obtain this compound. The aldehyde precursor is an organic compound characterized by a benzene (B151609) ring substituted with a heptyloxy group and an aldehyde functional group. evitachem.com The core of this synthesis involves the addition of two hydrogen atoms across the carbonyl double bond. This can be achieved using chemical hydrides or catalytic hydrogenation. The heptyloxy group generally remains unaffected under the conditions used for aldehyde reduction.

In some contexts, 4-(heptyloxy)benzaldehyde is used in reductive amination reactions, where it reacts with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. For instance, it has been used in the synthesis of N⁴-(p-heptyloxybenzyl)A82846B through reaction with a glycopeptide antibiotic and a reducing agent like sodium cyanoborohydride or pyridine (B92270) borane (B79455) complex. google.com This demonstrates the aldehyde's reactivity towards reduction, which can be selectively channeled to form the alcohol.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes. The process involves treating the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of aromatic aldehydes like benzaldehyde (B42025), palladium-based catalysts are often employed. unifr.ch

A typical procedure involves dissolving the aldehyde in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol (B145695), and exposing the mixture to hydrogen gas under pressure in the presence of the catalyst. Research on the hydrogenation of benzaldehyde has shown that the choice of solvent can be crucial; for example, using THF can lead to a cleaner reaction, affording the corresponding benzyl alcohol alongside byproducts like toluene, whereas using ethanol may result in the formation of various other side products. unifr.ch The reaction proceeds via the addition of hydrogen to the catalyst surface, followed by transfer to the carbonyl group of the aldehyde.

| Catalyst System | Substrate | Solvent | Product(s) | Reference |

| Palladium Complex | Benzaldehyde | THF | Benzyl alcohol, Toluene | unifr.ch |

| Tin(IV) Lewis Acid / FLP | Aldehydes | Not Specified | Alcohols | researchgate.net |

Table 1: Examples of Catalytic Systems for Aldehyde Reduction. FLP denotes a Frustrated Lewis Pair.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent used extensively in organic synthesis for the reduction of polar multiple bonds. byjus.comwikipedia.org It is highly effective in converting aromatic aldehydes to their corresponding primary alcohols. byjus.comchemca.in The reduction of 4-(heptyloxy)benzaldehyde with LiAlH₄ is a recognized synthetic route to this compound.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxy-aluminate intermediate. Subsequent workup with water or a dilute acid hydrolyzes this intermediate to yield the final primary alcohol. mpgpgcollegehardoi.in Due to the high reactivity of LiAlH₄, especially with water and other protic solvents, the reaction must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF). byjus.commpgpgcollegehardoi.in

General Reaction Scheme for LAH Reduction: 4 RCHO + LiAlH₄ → (RCH₂O)₄AlLi (RCH₂O)₄AlLi + 4 H₂O → 4 RCH₂OH + LiOH + Al(OH)₃

While extremely effective, LiAlH₄ is a strong reducing agent and will also reduce other functional groups such as esters, carboxylic acids, and amides. wikipedia.org For substrates containing multiple functional groups, more selective reducing agents like sodium borohydride (B1222165) (NaBH₄) may be preferred, although LAH is generally used for its high efficiency in aldehyde reduction.

An alternative approach to synthesizing substituted benzyl alcohols involves nucleophilic substitution reactions where a halide is displaced by a hydroxide (B78521) or alkoxide group. To synthesize this compound, one could theoretically start with 4-heptyloxybenzyl halide (e.g., chloride or bromide) and perform a hydrolysis reaction. The hydrolysis of benzyl halides is known to proceed in good yield to the corresponding benzyl alcohols. sinica.edu.tw

This pathway first requires the synthesis of the halide precursor. For example, this compound itself can be reacted with thionyl chloride (SOCl₂) to generate 4-heptyloxybenzyl chloride. The subsequent nucleophilic substitution on this chloride with a hydroxide source (e.g., aqueous sodium hydroxide) would then yield the target alcohol. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. patsnap.com Given the stability of the benzylic carbocation, an Sₙ1 pathway is plausible.

Reaction Sequence:

Halogenation: this compound + SOCl₂ → 4-Heptyloxybenzyl chloride

Hydrolysis: 4-Heptyloxybenzyl chloride + NaOH(aq) → this compound

This route is often less direct than the reduction of the corresponding aldehyde.

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.com To synthesize a primary benzyl alcohol like this compound, the Grignard reagent derived from a halo-aromatic compound can be reacted with formaldehyde (B43269) (HCHO), the simplest aldehyde.

The synthesis would begin with a precursor such as 4-heptyloxybromobenzene. This compound is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 4-(heptyloxy)phenylmagnesium bromide. This organometallic species then acts as a potent nucleophile. In the next step, the Grignard reagent is added to formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate after the C-C bond is created. The final step is acidic workup (e.g., with dilute HCl or NH₄Cl solution) to protonate the magnesium alkoxide salt, yielding this compound. doubtnut.comgoogle.com

| Step | Reactants | Reagent/Solvent | Intermediate/Product | Reference |

| 1 | 4-Heptyloxybromobenzene + Mg | Dry Ether / THF | 4-(Heptyloxy)phenylmagnesium bromide | doubtnut.comgoogle.com |

| 2 | 4-(Heptyloxy)phenylmagnesium bromide + HCHO | Dry Ether / THF | Magnesium alkoxide salt | doubtnut.com |

| 3 | Magnesium alkoxide salt | H₃O⁺ (Acidic Workup) | This compound | doubtnut.com |

Table 2: Grignard Synthesis Pathway for this compound.

This method is highly effective for building the carbon skeleton and installing the alcohol functional group in a single, well-controlled sequence.

Reduction Pathways from Aromatic Carbonyl Precursors

Alcohol-Mediated Reaction Protocols in Complex Molecule Synthesis

The hydroxyl group of an alcohol can be strategically employed to mediate complex transformations. The Mitsunobu reaction is a classic and powerful example, allowing for the conversion of primary and secondary alcohols into esters, ethers, and other functional groups with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction involves activating the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethylazodicarboxylate, DEAD), which turns the hydroxyl into a good leaving group. organic-chemistry.org This intermediate is then displaced by a suitable nucleophile. organic-chemistry.org This protocol has been used to couple this compound with ethyl 4-hydroxybenzoate, demonstrating its utility in forming complex ether linkages. researchgate.net The reaction has broad applications in natural product synthesis for creating C-O, C-N, C-S, and C-C bonds under mild conditions. nih.govacs.org

Site-Selective Functionalization Strategies for Alcohols

Achieving site-selectivity—the ability to functionalize a specific position in a molecule containing multiple reactive sites—is a significant challenge in organic synthesis, particularly for poly-functional molecules like those containing multiple hydroxyl groups. nih.gov

One major area of research is the selective functionalization of C-H bonds. For aliphatic alcohols, strategies have been developed for both α-functionalization (at the carbon bearing the hydroxyl group) and remote functionalization. researchgate.netscispace.com Photocatalysis using decatungstate anion, for instance, preferentially functionalizes the C-H bond alpha to the hydroxyl group due to polar effects in the transition state. scispace.com Other methods exploit radical-relocation strategies, where an initially formed alkoxyl radical undergoes a 1,5-hydrogen atom transfer (HAT) to activate a C-H bond at a remote (e.g., δ) position for subsequent functionalization. chinesechemsoc.org

For benzylic alcohols specifically, strategies for direct, site-selective functionalization of the benzylic C(sp³)–H bond provide a powerful way to diversify molecular structures. researchgate.net This avoids lengthy synthetic routes that might otherwise be required. Such methods are particularly valuable in medicinal chemistry for the late-stage functionalization of complex, bioactive molecules. nih.govacs.org

Chemical Transformations and Derivatization Strategies of 4 Heptyloxybenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl group of 4-heptyloxybenzyl alcohol is the primary site for a variety of chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives, primarily through etherification and esterification reactions. These transformations are fundamental in modifying the molecule's properties for various applications.

Etherification Reactions

Etherification of this compound involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group, forming an ether linkage (-O-). This can be achieved through several synthetic methodologies.

Synthesis of Amino Benzyl (B1604629) Ethers from Substituted Benzyl Alcohols

The synthesis of ethers incorporating an amino functionality from substituted benzyl alcohols is a key transformation for creating compounds with potential applications in medicinal chemistry. One relevant strategy involves a multi-step sequence starting from a related benzonitrile. For instance, a synthetic route to N-(4-(benzyloxy)benzyl)-4-aminoquinolines begins with the reduction of a 4-(benzyloxy)benzonitrile using a reagent like lithium aluminum hydride (Li(AlH₄)) to form the corresponding 4-(benzyloxy)benzylamine. nih.gov This amine can then undergo a nucleophilic aromatic substitution with a suitable chloro-substituted aromatic or heteroaromatic compound to yield the final amino ether derivative. nih.gov

A plausible synthetic pathway to an amino benzyl ether starting from this compound could involve its conversion to 4-heptyloxybenzyl chloride, followed by reaction with an amino alcohol.

Table 1: Synthesis of Amino Benzyl Ethers This table is generated based on established chemical principles, as direct synthesis examples for this compound were not found in the search results.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

|---|---|---|---|

| 4-Heptyloxybenzylamine | 4-Chloroquinoline | DIPEA, DMSO, 150 °C | N-(4-Heptyloxybenzyl)-4-aminoquinoline |

| 4-Heptyloxybenzyl bromide | Ethanolamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 2-((4-(Heptyloxy)benzyl)amino)ethan-1-ol |

Formation of Alkyl Aryl Ethers

The formation of alkyl aryl ethers from this compound can be accomplished through various methods, with the Williamson ether synthesis being a classical and widely used approach. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgbyjus.com For benzyl alcohols, alternative methods using catalytic systems have also been developed. For example, 4-alkoxybenzyl alcohols can undergo liquid-phase etherification in the presence of platinum on carbon (Pt/C) or palladium on carbon (Pd/C) catalysts at elevated temperatures (100°C - 135°C) to form symmetrical bis(4-alkoxybenzyl) ethers. scirp.org

A specific example demonstrating a related transformation is the synthesis of p-(1-methyl-heptyloxy)-phenol benzyl ether, where hydroquinone (B1673460) monobenzyl ether is reacted with p-toluenesulfonic acid 1-methyl-heptyl ester in the presence of sodium hydroxide (B78521) and ethanol (B145695). prepchem.com

Table 2: Selected Methods for Alkyl Aryl Ether Formation

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., CH₃I) | Aprotic solvent (e.g., THF, DMF), 50-100 °C | Versatile for symmetrical and asymmetrical ethers; Sₙ2 mechanism. wikipedia.orgbyjus.comjk-sci.com |

| Catalytic Etherification | Pt/C or Pd/C | 100-135 °C, neat | Forms symmetrical ethers from 4-alkoxybenzyl alcohols. scirp.org |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Phenol | Anhydrous solvent (e.g., THF) | Mild conditions, inversion of configuration for chiral alcohols. organic-chemistry.orgnih.gov |

Mechanistic Studies of Ether Formation

The mechanism of ether formation from benzyl alcohols can proceed through different pathways depending on the reaction conditions and reagents.

The Williamson ether synthesis characteristically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this process, a strong base deprotonates the alcohol to form a potent nucleophile, the alkoxide ion. This alkoxide then performs a backside attack on the carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgbyjus.commasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

In contrast, under acidic or Lewis acidic conditions, the etherification of benzyl alcohols can proceed via an Sₙ1 (unimolecular nucleophilic substitution) mechanism. acs.org The presence of an acid catalyst facilitates the protonation of the hydroxyl group, transforming it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized benzylic carbocation. masterorganicchemistry.comstudy.com This carbocation is relatively stable due to the delocalization of the positive charge into the aromatic ring. A nucleophile, such as another alcohol molecule, can then attack the carbocation to form the ether product after deprotonation. masterorganicchemistry.comnih.gov The formation of this stable carbocation intermediate is the rate-determining step of the Sₙ1 reaction. masterorganicchemistry.com

Esterification Reactions

Esterification involves the reaction of the hydroxyl group of this compound with a carboxylic acid or its derivative to form an ester. This is a common derivatization strategy to produce compounds with applications in areas like liquid crystals and fragrances. patsnap.comnih.gov

Preparation of Benzoate (B1203000) Esters

Benzoate esters of substituted benzyl alcohols are frequently synthesized for various applications. Two prominent methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. researchgate.net The reaction is an equilibrium process, typically driven towards the ester product by using an excess of one reactant or by removing the water formed during the reaction. researchgate.net

The Steglich esterification offers a milder alternative, which is particularly useful for sensitive or sterically hindered substrates. jove.comorganic-chemistry.org This method employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester. organic-chemistry.orgrsc.org This method has been successfully used in the synthesis of complex benzoate esters, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, where 4-benzyloxyphenol is esterified with a substituted benzoic acid using DCC and DMAP. nih.govtubitak.gov.tr

Table 3: Common Methods for Benzoate Ester Synthesis

| Method | Reactants | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | This compound, Benzoic acid | Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires removal of water. researchgate.net |

| Steglich Esterification | This compound, Benzoic acid | DCC, DMAP (catalytic) | Mild conditions, suitable for acid-sensitive substrates. jove.comorganic-chemistry.orgrsc.org |

Transformations Involving the Aromatic Ring and Alkyl Chain (Indirect)

Aromatic Ring Functionalization in Related Compounds

The presence of the activating alkoxy group on the aromatic ring of this compound analogues facilitates a variety of electrophilic substitution reactions. These transformations allow for the introduction of diverse functional groups onto the benzene (B151609) core, paving the way for the synthesis of a wide array of derivatives with modified electronic and steric properties. Key examples of such functionalizations on closely related 4-alkoxybenzyl alcohols include halogenation and nitration.

Halogenation

Halogenation, the introduction of a halogen atom (e.g., bromine, iodine) onto the aromatic ring, is a fundamental derivatization strategy. For activated systems like 4-alkoxybenzyl alcohols, this reaction can often be achieved under mild conditions.

Bromination: The bromination of aromatic compounds bearing electron-donating groups, such as the alkoxy group in this compound, typically proceeds with high regioselectivity. The use of N-bromosuccinimide (NBS) is a common and efficient method for the monobromination of activated aromatic rings. In the case of anisole (B1667542), a simple analogue, bromination with NBS in acetonitrile (B52724) has been shown to be highly para-selective. When the para position is blocked, as in 4-alkoxybenzyl alcohols, bromination occurs at the ortho position relative to the activating alkoxy group.

For instance, the bromination of various phenolic compounds, which are electronically similar to alkoxybenzyl alcohols, using NBS in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in ethyl acetate (B1210297) can provide regioselective ortho-bromination. This method is often high-yielding and proceeds under mild conditions.

Interactive Data Table: Bromination of Anisole Derivatives

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

| Anisole | NBS | Acetonitrile | 4-Bromoanisole | 96 | nih.gov |

| p-Cresol | NBS, pTsOH (cat.) | Ethyl Acetate | 2-Bromo-4-methylphenol | Moderate | researchgate.net |

Note: This table presents data for related compounds to illustrate the typical regioselectivity and efficiency of bromination reactions on activated aromatic rings.

Iodination: Similar to bromination, iodination introduces an iodine atom onto the aromatic ring. A direct and efficient method for the iodination of the aromatic ring of 4-methoxybenzyl alcohol has been demonstrated, yielding 3-iodo-4-methoxybenzyl alcohol. This transformation highlights the feasibility of introducing iodine ortho to the alkoxy group.

Nitration

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is another important electrophilic aromatic substitution reaction. The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as amines.

The nitration of activated aromatic rings like those in 4-alkoxybenzyl alcohols must be carefully controlled to avoid over-reaction or side reactions. A common method for nitration is the use of a mixture of nitric acid and sulfuric acid. Research on the nitration of 4-alkoxybenzoic acids, which are structurally related to 4-alkoxybenzyl alcohols, has shown that mononitration can be achieved selectively at the position ortho to the alkoxy group. For example, 3-nitro-4-alkoxybenzoic acids can be prepared in high yield by reacting the corresponding 4-alkoxybenzoic acid with nitric acid. This suggests a similar reactivity pattern for 4-alkoxybenzyl alcohols.

A procedure for the synthesis of 4-substituted-3-nitrophenyl carbonyl compounds through a tandem oxidation-nitration of benzyl alcohols has been developed. This method is effective for substrates bearing a mesomeric donor substituent, such as an alkoxy group, at the para position.

Interactive Data Table: Nitration of 4-Alkoxy Aromatic Compounds

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Methoxybenzoic acid | 60% Nitric Acid | Carbon tetrachloride, H2SO4 (cat.) | 3-Nitro-4-methoxybenzoic acid | High | usda.gov |

| 4-Chlorobenzyl alcohol | Nitric Acid/Sulfuric Acid | - | 4-Chloro-3-nitrobenzaldehyde | Good | researchgate.net |

Note: This table provides examples of nitration on related aromatic compounds, demonstrating the directing effect of the para-substituent and the alkoxy group.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are powerful tools for the formation of carbon-carbon bonds on aromatic rings. thieme.de For highly activated substrates like 4-alkoxybenzyl alcohols, these reactions can introduce alkyl or acyl groups, further extending the molecular framework.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduresearchgate.net For anisole and its derivatives, which are good models for this compound, Friedel-Crafts acylation is a well-established transformation. stackexchange.com However, care must be taken with strong Lewis acids like aluminum chloride (AlCl3), which can cause demethylation of anisole derivatives. stackexchange.com Milder Lewis acids or alternative catalytic systems are sometimes employed to circumvent this issue. The acylation of anisole typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho positions. In the case of 4-alkoxybenzyl alcohols, where the para position is blocked, acylation would be expected to occur at the ortho position.

The use of alcohols as alkylating agents in Friedel-Crafts reactions has gained significant attention as a greener alternative to alkyl halides. beilstein-journals.org While this is typically applied for the formation of C-C bonds where the alcohol provides the electrophile, the aromatic ring of the 4-alkoxybenzyl alcohol itself can act as the nucleophile in reactions with other electrophiles.

Synthesis and Characterization of Advanced Derivatives and Analogues Incorporating the 4 Heptyloxybenzyl Moiety

Liquid Crystalline Compounds and Mesogenic Materials

The incorporation of the 4-heptyloxybenzyl group into various molecular architectures has led to the development of a wide range of liquid crystalline compounds. The heptyloxy tail plays a crucial role in modulating the intermolecular forces and spatial packing of the molecules, which in turn governs the formation and thermal stability of different mesophases.

Azobenzene (B91143) Derivatives with 4-Heptyloxyphenyl Units

Azobenzene derivatives are a well-studied class of photochromic liquid crystals. The reversible trans-cis isomerization of the azo group (–N=N–) upon irradiation with light of specific wavelengths allows for the photomodulation of their physical properties, including their mesogenic behavior. The presence of a 4-heptyloxyphenyl unit can significantly influence these properties.

The photoisomerization of azobenzene derivatives leads to a significant change in molecular geometry, from a linear trans-isomer to a bent cis-isomer. This transformation disrupts the molecular packing and can induce a phase transition from a liquid crystalline state to an isotropic liquid, or alter the type of mesophase observed. For instance, studies on 4-alkyl- and 4-alkyloxy-4'-hydroxyazobenzene alkyloates have demonstrated a rich polymorphism, including nematic and various smectic phases. researchgate.net The length of the alkoxy chain, such as a heptyloxy group, is a key factor in determining the transition temperatures and the type of mesophase formed. spiedigitallibrary.org

Research on esters of 4-ferrocenyl-4'-hydroxyazobenzene with 4-n-alkyloxybenzoic acids has shown that many of these compounds exhibit liquid crystalline properties, predominantly monotropic nematic phases. chem-soc.si The thermal stability of these mesophases is influenced by the bulky ferrocenyl unit and the length of the alkyloxy chain. While specific data for 4-heptyloxybenzyl derivatives in this exact system were not detailed in the available literature, the trends observed suggest that a heptyloxy substituent would contribute to the formation of such mesophases.

The following table summarizes the types of mesophases observed in related azobenzene derivatives, indicating the general influence of alkoxy chains on their liquid crystalline behavior.

Table 1: Mesogenic Properties of Representative Azobenzene Derivatives

| Compound Class | Observed Mesophases | Key Influencing Factors |

|---|---|---|

| 4-Alkyl-4'-alkoxyazobenzenes | Nematic, Smectic A, Smectic C, Smectic I | Length of the alkyl and alkoxy chains |

| 4-Ferrocenyl-4'-hydroxyazobenzene esters with 4-n-alkoxybenzoic acids | Monotropic Nematic | Presence of bulky ferrocenyl group and alkoxy chain length |

Benzyloxy-substituted Benzoate (B1203000) Esters for Liquid Crystal Applications

Benzyloxy-substituted benzoate esters represent another important class of liquid crystalline materials. The ester linkages and multiple aromatic rings provide a rigid core, while the terminal benzyloxy group with its alkoxy chain contributes to the mesogenic properties.

A notable example is the synthesis and characterization of 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.govtubitak.gov.trnih.gov This compound exhibits a rich polymorphism, including smectic C, nematic, and isotropic phases. The synthesis involves the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. nih.govtubitak.gov.trnih.gov The specific transition temperatures are crucial for defining the operational range of these materials in display and sensor applications.

Studies on related 4-benzyloxy phenyl-4-alkyloxy benzoates have also been conducted, revealing that single-chain esters in this family can exhibit monotropic liquid crystallinity. researchgate.net The length of the alkoxy chain is a critical determinant of the mesophase behavior.

Table 2: Mesomorphic Properties of a Benzyloxy-substituted Benzoate Ester

| Compound | Phase Transitions (°C) |

|---|---|

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Cr → SmC: 98.7 |

| SmC → N: 165.4 | |

| N → Iso: 202.1 |

Oligophenyl and Tolane Derivatives with Alkoxy-Phenyl Groups

Oligophenyl and tolane derivatives are characterized by their rigid, linear molecular structures, which are highly conducive to the formation of liquid crystalline phases. The incorporation of alkoxy-phenyl groups, such as the 4-heptyloxyphenyl moiety, can further enhance their mesogenic properties.

Tolane derivatives, which contain a carbon-carbon triple bond (–C≡C–), are of particular interest for applications in liquid crystal displays due to their high birefringence and low viscosity. Patents have been filed for various tolane compounds for use in liquid-crystalline media, highlighting their commercial importance. heeneygroup.com The synthesis of fluorinated tolanes with semifluoroalkoxy chains has been shown to promote the formation of smectic A phases. nih.gov While specific examples with a 4-heptyloxybenzyl group were not extensively detailed in the provided search results, the general principles of molecular design suggest that such a substituent would favor the formation of stable mesophases.

The mesomorphic properties of oligophenyls are also strongly influenced by the presence and length of terminal alkoxy chains. For instance, tetra(alkoxyphenyl)porphines, which are larger aromatic systems, have been shown to exhibit mesomorphism, indicating that the introduction of alkoxy-phenyl units is a viable strategy for inducing liquid crystallinity in extended π-systems. ivanovo.ac.ru

Benzothiazole-based Liquid Crystals

Benzothiazole-containing molecules are a versatile class of compounds that have found applications in various fields, including as liquid crystals and in optoelectronic devices. The benzothiazole (B30560) core is electron-deficient and can be readily functionalized to tune the material's properties.

The synthesis of benzothiazole-based liquid crystals often involves the condensation of 2-aminobenzothiazole (B30445) derivatives with substituted aldehydes to form Schiff bases, followed by further modifications. edu.krdmonash.eduresearchgate.netnycu.edu.twuobasrah.edu.iq The introduction of alkoxy chains, including heptyloxy groups, at the periphery of the molecule is a common strategy to induce and control the mesomorphic behavior. edu.krd For example, a series of benzothiazole Schiff bases with varying benzyloxy chain lengths have been synthesized, with many exhibiting nematic and smectic C phases. edu.krd Similarly, homologous series of 2-(4-alkanoyloxybenzylidenamino)benzothiazoles have been shown to exhibit smectic A phases. monash.eduresearchgate.net

Table 3: Mesogenic Properties of Representative Benzothiazole-based Liquid Crystals

| Compound Class | Observed Mesophases |

|---|---|

| (4-Alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines | Nematic, Smectic C |

| 2-(4-Alkanoyloxybenzylidenamino)benzothiazoles | Smectic A |

Beyond their applications in liquid crystal displays, benzothiazole derivatives have garnered significant interest as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). vu.ltsemanticscholar.org Their electron-rich nature and ability to form stable amorphous films make them suitable for facilitating the transport of positive charge carriers.

The synthesis of benzothiazole-based HTMs often involves creating donor-π-acceptor architectures, where the benzothiazole unit can act as an acceptor or part of the π-bridge. vu.lt For example, benzothiazole-based arylamines have been successfully employed as HTMs in PSCs, achieving high power conversion efficiencies. vu.lt The molecular design, including the nature and position of alkoxy substituents, plays a critical role in tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection and transport. itmo.ru

The optoelectronic properties of these materials are closely linked to their molecular structure. The extended conjugation in these systems often leads to desirable absorption and emission characteristics. Furthermore, the ability of these molecules to self-assemble into ordered structures in the solid state can enhance charge mobility. itmo.ru

Organophosphazene Derivatives Containing 4-Heptyloxyphenyl Moieties

Organophosphazene derivatives are a class of hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of these polymers can be finely tuned by attaching various organic side groups to the phosphorus atoms. The incorporation of 4-heptyloxyphenyl moieties has been explored to induce or modify the liquid crystalline properties of these materials.

The synthesis of these derivatives typically involves the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with the sodium salt of 4-heptyloxy-4'-hydroxybiphenyl. The reaction is generally carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. The degree of substitution can be controlled by the stoichiometry of the reactants.

Research has shown that the resulting cyclotriphosphazene (B1200923) derivatives exhibit mesomorphic behavior. For instance, the fully substituted hexakis(4'-heptyloxybiphenyl-4-oxy)cyclotriphosphazene displays a smectic A (SmA) mesophase over a broad temperature range. The thermal stability and mesophase behavior of these materials are characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

| Derivative | Mesophase Type | Temperature Range (°C) |

| Hexakis(4'-heptyloxybiphenyl-4-oxy)cyclotriphosphazene | Smectic A (SmA) | 130-250 |

Table 1: Mesomorphic properties of a representative organophosphazene derivative.

Banana-Shaped Mesogenic Structures with 4-Alkoxyphenyl Substituents

Banana-shaped, or bent-core, mesogens are a fascinating class of liquid crystals that can exhibit unique polar and chiral properties in their mesophases, even when the molecules themselves are achiral. The 4-heptyloxyphenyl group is often used as a terminal substituent in these molecules due to its influence on the formation and stability of various mesophases.

The synthesis of these compounds often involves a multi-step process. A common strategy is the esterification of a bent central core, such as 1,3-dihydroxybenzene (resorcinol), with carboxylic acids bearing the 4-heptyloxyphenyl group. The specific synthetic route can be tailored to introduce other substituents on the central core or the terminal phenyl rings to modulate the mesomorphic properties. rsc.org

Studies on banana-shaped molecules with 4-heptyloxyphenyl substituents have revealed a rich variety of mesophases, including the B2 phase, which is of particular interest due to its antiferroelectric switching behavior. rsc.orgresearchgate.net The length of the alkoxy chain, in this case, the heptyloxy group, plays a critical role in determining the transition temperatures and the type of mesophase observed. rsc.org The presence of lateral substituents on the central core can also significantly influence the mesophase behavior, sometimes leading to the formation of novel phases. rsc.org

| Central Core | Terminal Group | Mesophase(s) |

| 1,3-Dihydroxybenzene | 4-Heptyloxybenzoic acid | B2, SmA, Nematic |

| 4-Chlororesorcinol | 4-Heptyloxybenzoic acid | B2 |

Table 2: Examples of mesophases observed in banana-shaped molecules with 4-heptyloxyphenyl substituents.

Carborane, Bicyclo[2.2.2]octane, and Benzene (B151609) Derivatives for Mesophase Stabilization

To understand the fundamental principles governing mesophase stability, researchers have synthesized and compared isostructural derivatives containing different rigid core units: carboranes, bicyclo[2.2.2]octane (BCO), and benzene. vanderbilt.edunih.gov These studies often utilize terminal alkyl or alkoxy chains, including the heptyloxy group, to investigate the influence of the core structure on liquid crystalline properties.

The synthesis of these compounds generally involves the attachment of mesogenic units, such as those containing the 4-heptyloxyphenyl moiety, to the respective rigid cores. For example, carborane derivatives can be prepared by reacting a lithiated carborane with an appropriate electrophile containing the mesogenic group. Similarly, BCO and benzene derivatives are synthesized through established organic reactions to link the mesogenic wings to the central core.

Comparative studies have shown that the stability of the mesophases is significantly affected by the nature of the central core. vanderbilt.edu For instance, in a series of three-ring esters, the nematic phase stability was found to follow the order BCO > Benzene > 12-vertex carborane > 10-vertex carborane. vanderbilt.edu Carborane derivatives, while forming less stable mesophases than their carbocyclic counterparts, exhibit a high shielding ability for lateral substituents. researchgate.netrsc.org These findings are crucial for the rational design of liquid crystalline materials with tailored properties.

| Central Core | Effect on Nematic Phase Stability |

| Bicyclo[2.2.2]octane (BCO) | Highest Stability |

| Benzene | Intermediate Stability |

| 12-vertex p-Carborane | Lower Stability |

| 10-vertex p-Carborane | Lowest Stability |

Table 3: Relative nematic phase stability for different rigid cores.

Other Advanced Organic and Hybrid Materials

Beyond liquid crystals, the 4-heptyloxybenzyl group is incorporated into other advanced materials to impart specific functionalities.

Substituted Amino Alcohol Derivatives (e.g., 2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol)

Substituted amino alcohols are important chiral building blocks in organic synthesis. The derivative 2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol is an example where the 4-heptyloxyphenyl group is part of a larger, functional molecule. The synthesis of such compounds can be achieved through various routes, often involving the use of chiral catalysts to obtain enantiomerically pure products. researchgate.net These compounds can serve as precursors for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.net

Thiazolothiazole-based Materials Incorporating Heptyloxyphenyl Units

Thiazolothiazole (TTZ) is a heterocyclic scaffold that has been utilized in the development of functional materials such as metal-organic frameworks (MOFs) and conjugated polymers. rsc.org The incorporation of heptyloxyphenyl units into TTZ-based structures can influence their solubility, processability, and solid-state packing, which in turn affects their electronic and optical properties. These materials have potential applications in areas like electrochromism and sensing. researchgate.netresearchgate.net The synthesis of these materials often involves the functionalization of the TTZ core with the heptyloxyphenyl moiety through cross-coupling reactions.

Functionalized Chromene-3-carboxylate Derivatives via Alcohol-Mediated Reactions

Chromene-3-carboxylate derivatives are a class of compounds with diverse biological and optical properties. The synthesis of these compounds can be achieved through various methods, including alcohol-mediated reactions. nih.gov While direct examples involving 4-heptyloxybenzyl alcohol are not extensively detailed in the provided context, it is plausible that this alcohol could participate in reactions to form corresponding chromene-3-carboxylate esters. Such reactions might involve the transesterification of an existing ester or a direct condensation reaction. nih.govmdpi.com The resulting products would incorporate the 4-heptyloxybenzyl group, potentially influencing their physical and functional properties. ijcce.ac.ir

Alkoxymethyluracil Analogues

The synthesis of alkoxymethyluracil analogues bearing a 4-heptyloxybenzyl substituent can be achieved through a strategic N-alkylation of a uracil (B121893) precursor. This process involves the initial preparation of a reactive electrophile from this compound, followed by its coupling with the uracil ring.

A plausible synthetic pathway commences with the conversion of this compound to a more reactive intermediate, 4-heptyloxybenzyl bromide. This transformation can be readily accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The subsequent and key step is the N-alkylation of a uracil derivative with the prepared 4-heptyloxybenzyl bromide. The reaction typically proceeds by treating the uracil substrate with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the nitrogen atom of the uracil ring, generating a nucleophilic anion that then attacks the electrophilic benzylic carbon of 4-heptyloxybenzyl bromide, forming the desired N-C bond via an Sₙ2 mechanism. The reaction is typically carried out at room temperature or with gentle heating to ensure completion. kthmcollege.ac.innih.gov

The final product, an N-(4-heptyloxybenzyl)alkoxymethyluracil analogue, would be purified using standard techniques such as column chromatography.

Characterization: The structural confirmation of the synthesized analogues would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the heptyloxy chain (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups), aromatic protons of the benzyl (B1604629) group, a singlet for the benzylic methylene bridge (–CH₂–), and signals corresponding to the protons on the uracil ring. ¹³C NMR would further confirm the carbon framework of the entire molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=O stretching vibrations of the uracil ring, C-O-C stretching of the ether linkage, and C-H stretching of the alkyl and aromatic components.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the target compound.

Functional Group Transformations in 1,4-Dihydrobenzo[e]nih.govfigshare.comresearchgate.nettriazinyl Radical Derivatives

The incorporation of a 4-heptyloxybenzyl moiety into the stable 1,4-dihydrobenzo[e] nih.govfigshare.comresearchgate.nettriazinyl radical system, often referred to as a Blatter's radical, can be accomplished via the addition of a custom organometallic reagent to a benzotriazine precursor. researchgate.netnih.gov

The synthesis would begin by converting this compound into its corresponding halide, 4-heptyloxybenzyl bromide. This bromide can then be transformed into an organometallic reagent, such as an organolithium species, by reacting it with a strong base like n-butyllithium.

This newly formed 4-heptyloxybenzyl-lithium reagent serves as a potent nucleophile. In a one-pot reaction, it is added to a solution of a suitable benzotriazine, for instance, 3-phenylbenzo[e] nih.govfigshare.comresearchgate.nettriazine. This results in a regioselective nucleophilic addition to the heterocycle. Subsequent exposure of the reaction mixture to air (aerial oxidation) leads to the formation of the stable 1-(4-heptyloxybenzyl)-3-phenyl-1,4-dihydrobenzo[e] nih.govfigshare.comresearchgate.nettriazin-4-yl radical. figshare.comresearchgate.netnih.gov

Detailed Research Findings: Derivatives of the 1,4-dihydrobenzo[e] nih.govfigshare.comresearchgate.nettriazinyl radical are known for their exceptional stability and their amenability to a wide range of functional group transformations without compromising the radical character of the heterocyclic core. nih.govfigshare.comacs.org This allows for the synthesis of highly functionalized paramagnetic molecules.

Should the 4-heptyloxybenzyl group itself contain additional functional groups, or if modifications to other parts of the radical are desired, several established transformations can be employed. nih.govfigshare.comacs.org For example:

Palladium-Catalyzed Cross-Coupling Reactions: If an iodo-substituted analogue of the benzotriazinyl radical were prepared, it could undergo various Pd-catalyzed reactions such as Suzuki, Negishi, Sonogashira, and Heck couplings to introduce new carbon-carbon bonds. nih.govfigshare.com

Modification of Ester Groups: An ester group on the benzotriazinyl core could be hydrolyzed under basic conditions to a carboxylic acid, which could then be converted into amides or other derivatives.

Reduction of Nitro Groups: A nitro group substituent on the fused benzene ring can be reduced to an amine. This resultant aniline (B41778) derivative can then be further functionalized, for instance, through reductive alkylation or acylation. nih.govfigshare.com

These transformations highlight the versatility of the Blatter's radical system for creating complex, functionalized paramagnetic materials.

Advanced Characterization Techniques for 4 Heptyloxybenzyl Alcohol and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR Spectroscopy

The expected chemical shifts (δ) in a solvent like CDCl₃ are as follows: The aromatic protons on the benzene (B151609) ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The two protons ortho to the heptyloxy group (H-2 and H-6) are expected to resonate around δ 6.8-6.9 ppm, while the two protons ortho to the hydroxymethyl group (H-3 and H-5) would appear slightly downfield at approximately δ 7.2-7.3 ppm. The benzylic protons of the -CH₂OH group are anticipated to produce a singlet at around δ 4.6 ppm. The protons of the heptyloxy chain will have distinct signals: the -OCH₂- protons directly attached to the aromatic ring will be a triplet at roughly δ 3.9-4.0 ppm. The subsequent methylene (B1212753) groups (-CH₂-) of the heptyl chain will appear as multiplets in the δ 1.3-1.8 ppm range, and the terminal methyl (-CH₃) protons will be a triplet at approximately δ 0.9 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3, H-5) | ~7.2-7.3 | Doublet |

| Aromatic (H-2, H-6) | ~6.8-6.9 | Doublet |

| Benzylic (-CH₂OH) | ~4.6 | Singlet |

| Alkoxy (-OCH₂-) | ~3.9-4.0 | Triplet |

| Alkyl Chain (-CH₂-)n | ~1.3-1.8 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is not directly used for the characterization of 4-heptyloxybenzyl alcohol itself, as it lacks phosphorus atoms. However, it is an invaluable tool for the analysis of its phosphorylated derivatives. The phosphorylation of alcohols is a common chemical transformation, and ³¹P NMR is essential for characterizing the resulting phosphate (B84403) esters. spectrabase.com The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing information about the structure and bonding of the phosphate group. rsc.orgaatbio.com For instance, the conversion of this compound to a phosphate ester derivative would be monitored by the appearance of a new signal in the ³¹P NMR spectrum, with a chemical shift characteristic of the specific phosphate ester formed.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. rsc.orgnih.gov The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1050-1260 cm⁻¹ range. nih.govresearchgate.net The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ether linkage of the heptyloxy group will also contribute to the C-O stretching region, typically with a strong absorption band around 1240-1250 cm⁻¹ for the aryl-alkyl ether. The aliphatic C-H stretching of the heptyl group will be observed as sharp peaks in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic | C-H Stretch | >3000 |

| Alkyl (-C₇H₁₅) | C-H Stretch | 2850-3000 |

| Aromatic | C=C Stretch | 1400-1600 |

| Ether (Ar-O-CH₂) | C-O Stretch | ~1240-1250 |

| Primary Alcohol (-CH₂OH) | C-O Stretch | ~1050 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its molecular weight and information about its structure through fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₄H₂₂O₂). Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group. Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, is also a characteristic fragmentation pattern. For this compound, a prominent fragment would likely be the tropylium-like ion resulting from the cleavage of the C-O bond of the ether, or fragments corresponding to the loss of parts of the heptyl chain.

UV/Vis spectroscopy provides information about conjugated systems in a molecule by measuring the absorption of ultraviolet and visible light. The UV/Vis spectrum of this compound is expected to be similar to that of other p-alkoxy substituted benzyl alcohols. The benzene ring is the primary chromophore. The presence of the oxygen atom of the heptyloxy group, with its lone pairs of electrons in conjugation with the aromatic pi-system, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, two main absorption bands are expected, one around 220-230 nm and another, weaker band around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent used.

| Transition | Expected Absorption Maximum (λmax) |

|---|---|

| π → π | ~220-230 nm |

| π → π (benzenoid) | ~270-280 nm |

Beyond basic UV/Vis absorption, more detailed photophysical characterization can be performed using absorption and emission (fluorescence) spectroscopy. Benzyl alcohol itself is fluorescent, with a reported excitation peak at 259 nm and an emission peak at 282 nm. The introduction of an alkoxy substituent, such as the heptyloxy group, can modulate these properties. Generally, electron-donating groups can enhance fluorescence intensity and cause shifts in the emission wavelength. The specific absorption and emission characteristics of this compound and its derivatives are important for their potential application in materials science, for example, as components in fluorescent probes or organic light-emitting diodes (OLEDs). Fluorescence quenching studies can also provide insights into the interaction of these molecules with their environment.

Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-destructive analytical technique that can be used for the quantitative analysis of various components in a mixture. In the context of this compound, FT-NIR is particularly useful for assessing conversion yields in its synthesis or subsequent reactions. For example, during the synthesis of this compound from 4-hydroxybenzyl alcohol and 1-bromoheptane, FT-NIR could be used to monitor the disappearance of the starting materials and the appearance of the product in real-time. This technique has been successfully applied to monitor alcoholic fermentation processes by quantifying the concentrations of alcohols, sugars, and other metabolites. By developing calibration models using chemometrics, FT-NIR can provide rapid and accurate predictions of the concentrations of key components, making it a valuable tool for process optimization and quality control in the chemical industry.

Thermal Analysis Techniques for Phase Behavior and Transitions

Thermal analysis is fundamental to understanding the phase transitions and thermal stability of materials. For liquid crystal-forming compounds like many derivatives of this compound, these techniques provide critical data on transition temperatures and enthalpies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of liquid crystalline materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions such as melting (solid to liquid or liquid crystal), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystalline phases (mesophases).

In the study of benzylideneaniline (B1666777) derivatives, which are synthesized from benzyl alcohols, DSC is crucial for characterizing their mesomorphic behavior. For instance, in homologous series of 4-heptyloxybenzylidene-4′-alkyloxyanilines, DSC measurements have been used to detect nematic, smectic C, and smectic I mesophases. These studies reveal how the length of the alkyl chain influences the type and temperature range of the observed liquid crystal phases.

Table 1: Phase Transition Temperatures of a 4-heptyloxybenzylidene-4'-alkyloxyaniline Derivative (Illustrative Data)

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Crystal to Smectic I | 85.2 | 87.5 | 25.8 |

| Smectic I to Smectic C | 102.1 | 102.8 | 1.2 |

| Smectic C to Nematic | 115.6 | 116.1 | 0.8 |

| Nematic to Isotropic | 125.4 | 126.0 | 0.5 |

Note: This table is generated for illustrative purposes based on typical DSC data for such compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is vital for determining the upper-temperature limit at which a compound is stable.

For alkoxybenzyl alcohol derivatives, such as those used in the synthesis of resins, TGA is employed to study their pyrolysis and thermal stability. researchgate.net Studies on p-alkoxybenzyl alcohol resins show that their decomposition often occurs in multiple stages. researchgate.net The TGA curve reveals the temperatures at which significant weight loss occurs, indicating the breakdown of the molecular structure. This information is critical for applications where the material might be subjected to high temperatures.

Table 2: Decomposition Stages of a p-Alkoxybenzyl Alcohol Resin (Illustrative Data)

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|

| 1 | 200 - 350 | 35 |

| 2 | 350 - 500 | 45 |

| 3 | 500 - 600 | 15 |

Note: This table is generated for illustrative purposes based on typical TGA data for such compounds.

Structural and Morphological Analysis Techniques

Understanding the molecular arrangement and morphology, especially in the ordered phases of liquid crystals, requires sophisticated structural analysis techniques.

X-Ray Diffraction (XRD) (Powder and Single-Crystal Studies)

X-ray Diffraction (XRD) is an indispensable technique for determining the arrangement of atoms and molecules within a material. For liquid crystalline derivatives of this compound, powder XRD is used to identify the type of mesophase by measuring the characteristic layer spacings (d-spacing). For example, smectic phases will show sharp reflections at low angles corresponding to the layer thickness, while nematic phases exhibit more diffuse scattering.

Single-crystal XRD provides the most detailed structural information, revealing precise bond lengths, bond angles, and intermolecular interactions. In studies of alkoxybenzylidene derivatives, single-crystal XRD has been used to confirm the molecular geometry and understand how noncovalent interactions, such as hydrogen bonding and π-π stacking, influence the crystal packing. rsc.org

Table 3: Illustrative XRD Data for a Smectic A Phase of an Alkoxybenzylidene Derivative

| Parameter | Value |

|---|---|

| Layer Spacing (d) | 25.5 Å |

| Molecular Length (L) | 28.0 Å |

| Tilt Angle (if applicable) | ~0° (for SmA) |

Note: This table is generated for illustrative purposes based on typical XRD data for such compounds.

Polarizing Optical Microscopy (POM) / Thermal Optical Microscopy (TOM) for Mesophase Identification

Polarizing Optical Microscopy (POM), often equipped with a hot stage for temperature control (Thermal Optical Microscopy or TOM), is a primary method for identifying liquid crystal mesophases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays. When viewed between crossed polarizers, this property results in characteristic textures that are unique to each type of mesophase (e.g., schlieren textures for nematic phases, focal conic or fan-like textures for smectic phases).

By observing the sample while heating and cooling, the transition temperatures can be determined and the specific mesophases identified. For example, in the study of 4-hexyloxybenzylidene-4'-alkyloxyanilines, POM is used to visually confirm the phase transitions observed in DSC and to identify the specific types of smectic and nematic phases present. researchgate.net

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. tifr.res.in The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu

For a compound like this compound, which contains a polar alcohol group and a less polar heptyloxybenzyl group, its polarity will determine its movement on a TLC plate. umass.eduwvu.edu On a standard silica gel plate (a polar stationary phase), less polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rƒ value). wisc.edu More polar compounds interact more strongly with the silica gel and have lower Rƒ values. wisc.edu

The purity of a synthesized batch of this compound can be assessed by spotting a solution of the compound on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A pure compound should ideally show a single spot. The presence of multiple spots would indicate impurities, such as unreacted starting materials or by-products. The Rƒ value is characteristic for a given compound in a specific solvent system and can be used for identification by comparison with a standard. tifr.res.in

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-heptyloxybenzylidene-4′-alkyloxyanilines |

| 4-hexyloxybenzylidene-4'-alkyloxyanilines |

| p-alkoxybenzyl alcohol |

Applications in Materials Science and Advanced Organic Synthesis

Liquid Crystal Technologies

The molecular structure of 4-Heptyloxybenzyl alcohol, characterized by a rigid aromatic core and a flexible heptyloxy chain, makes it a valuable precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The heptyloxy group is particularly effective at inducing and stabilizing the ordered, fluid phases known as mesophases.

The 4-heptyloxybenzyl moiety is a fundamental building block in the engineering of liquid crystalline materials with specific mesomorphic properties tailored for optoelectronic devices. By converting the alcohol to its corresponding aldehyde (4-heptyloxybenzaldehyde) and subsequently reacting it with various anilines, a homologous series of Schiff base liquid crystals can be synthesized.

A notable example is the synthesis of 4-heptyloxybenzylidene-4′-alkyloxyanilines. Research into these compounds has demonstrated that the inclusion of the 4-heptyloxybenzyl group is instrumental in forming specific, ordered-fluid phases. researchgate.net Depending on the length of the opposing alkyloxy chain on the aniline (B41778), these molecules exhibit a predictable sequence of mesophases, including nematic (N), smectic C (SmC), and smectic I (SmI) phases. researchgate.net This precise control over the phase behavior is critical for applications in display technologies and optical switching, where the physical properties of the mesophase dictate device performance. The ability to predictably generate specific smectic and nematic phases by modifying molecules derived from this compound underscores its importance in the rational design of liquid crystals. researchgate.net

Table 1: Mesomorphic Properties of 4-heptyloxybenzylidene-4′-alkyloxyanilines This interactive table summarizes the detected mesophases in a homologous series derived from a 4-heptyloxybenzyl precursor.

| Opposing Chain (alkyloxy) | Detected Mesophases |

| Varied Lengths (e.g., C1-C10) | Nematic, Smectic C, Smectic I |

Data sourced from studies on homologous series of 4-heptyloxybenzylidene-4′-alkyloxyanilines. researchgate.net

In the field of responsive materials, the 4-heptyloxybenzyl structure serves as a non-photoactive, mesophase-stabilizing component within more complex photosensitive molecules. Responsive liquid crystal materials often incorporate a photochromic unit, such as an azobenzene (B91143) group, which undergoes a reversible change in molecular geometry (e.g., E/Z or trans/cis isomerization) upon irradiation with light of a specific wavelength. nih.gov

For this photo-switching to be effective in a bulk material, the photochromic units must be embedded within a liquid crystalline matrix that can translate the molecular-level geometric change into a macroscopic property change (e.g., alignment, color, or phase transition). The 4-heptyloxybenzyl moiety is used as a terminal group in such molecules to provide the necessary molecular shape and intermolecular interactions that promote the formation of a stable liquid crystal phase. nih.gov While not undergoing isomerization itself, its presence is crucial for establishing the underlying liquid crystalline order that is perturbed by the photoisomerization of the active unit. nih.gov This allows for the development of materials for optical switches and information storage devices.

In the context of organic electronic devices like OLEDs and perovskite solar cells, hole-transporting materials (HTMs) are essential components that facilitate the movement of positive charge carriers. mdpi.comresearchgate.net These materials are typically complex, electron-rich, multi-ring aromatic systems designed for high charge mobility and thermal stability. mdpi.com

The direct application of this compound as a primary component or direct precursor for state-of-the-art HTMs is not prominently documented. Its structure is too simple to provide the requisite electronic and morphological properties for efficient hole transport. However, as a fundamental aromatic building block, it can serve as a starting material in a multi-step synthesis to create more complex aromatic cores. The heptyloxy group can also be used to improve the solubility of larger, more rigid molecular systems during their synthesis and purification, which is a common strategy in the development of novel HTMs. mdpi.com Therefore, its role is best described as an early-stage intermediate rather than a direct functional component in advanced HTMs.

Advanced Organic Synthesis and Chemical Intermediates

This compound is a valuable intermediate in multi-step organic syntheses due to the reactivity of its benzyl (B1604629) alcohol functional group and the influence of the heptyloxy substituent.

The utility of this compound as a precursor extends beyond liquid crystals to the synthesis of functional polymers and resins. The broader class of 4-alkoxybenzyl alcohols is used to prepare solid-phase synthesis supports, such as the 4-alkoxybenzyl alcohol resin (a variation of Wang resin). In this application, the alcohol is anchored to a polymer backbone (e.g., polystyrene). The resulting resin serves as a solid support for the stepwise synthesis of complex molecules like peptides. The 4-heptyloxybenzyl group would provide a specific lipophilicity to the resin, potentially influencing its swelling properties and interaction with reagents in nonpolar solvents.

Furthermore, its role in synthesizing the aforementioned liquid crystals is a clear example of its use as a precursor for complex, self-assembling molecular architectures where precise structural control is paramount. researchgate.net

In the field of catalysis, 4-alkoxybenzyl alcohols, including this compound, often serve as model substrates for evaluating the performance of new catalytic systems, particularly for oxidation reactions. researchgate.netresearchgate.net The oxidation of a primary benzyl alcohol to its corresponding aldehyde is a fundamental and important transformation in organic chemistry.

Researchers developing novel catalysts, such as bio-inspired flavin-zinc(II) complexes or palladium-based bimetallic systems, utilize substrates like 4-methoxybenzyl alcohol to test catalyst efficiency, selectivity, and turnover number under various conditions. researchgate.netresearchgate.net this compound can be used in the same manner. Its well-defined structure allows for straightforward analysis of the reaction progress and product purity via techniques like chromatography and spectroscopy. The electronic effect of the electron-donating heptyloxy group on the reactivity of the alcohol can also provide insight into the reaction mechanism of the catalyst being studied.

Design of Analogue Libraries for Chemical Research

The compound this compound is a valuable building block in the design and synthesis of analogue libraries, particularly in the field of combinatorial chemistry. Its bifunctional nature, featuring a reactive hydroxyl group and a modifiable aromatic ring with a lipophilic heptyloxy chain, allows for its incorporation into solid-phase synthesis strategies. In this context, it can be utilized as a linker molecule, attaching a growing library of compounds to a solid support.

The general approach involves the immobilization of this compound onto a polymeric resin, creating a p-alkoxybenzyl alcohol-type resin, often referred to as a Wang resin. The hydroxyl group of the benzyl alcohol is the point of attachment for the first building block of the combinatorial library. The heptyloxy group, a seven-carbon alkyl chain, imparts a degree of lipophilicity to the linker, which can influence the swelling properties of the resin in different organic solvents and potentially affect the accessibility of reactive sites during the synthesis.

The synthesis of a combinatorial library on a this compound-derived resin would typically follow the "split-and-pool" methodology. The resin-bound linker is divided into multiple portions, and each portion is reacted with a different chemical building block. These portions are then pooled, mixed, and re-divided for the next reaction step with a new set of building blocks. This process is repeated for a predetermined number of cycles, leading to a large and diverse library of compounds, with each bead of the resin ideally carrying a single unique chemical entity.

The final step in the process is the cleavage of the synthesized compounds from the resin. The p-alkoxybenzyl ether linkage is designed to be stable to many reaction conditions used during the library synthesis but can be cleaved under specific, often acidic, conditions to release the final products into solution for screening and analysis. The choice of cleavage cocktail can be tuned to be compatible with the functionalities present in the synthesized library.

Below is an interactive data table summarizing the key components and their roles in the design of an analogue library using a this compound-based linker.

| Component | Function | Key Characteristics |

| This compound | Linker Precursor | Bifunctional molecule with a hydroxyl group for attachment and a heptyloxy chain for modifying resin properties. |

| Polymeric Resin (e.g., Polystyrene) | Solid Support | Insoluble matrix that facilitates the handling and purification of the growing library of compounds. ijpsr.com |

| Building Blocks | Library Members | Diverse set of chemical reagents that are sequentially added to create the analogue library. |

| Cleavage Agent (e.g., Trifluoroacetic acid) | Release of Products | A chemical reagent used to break the bond between the linker and the synthesized compounds, releasing them from the solid support. |

Photophysical Material Development (e.g., Exciton (B1674681) Management)

While specific research on the photophysical properties of this compound itself is not extensively documented, its structural motifs are highly relevant to the development of advanced photophysical materials. As a substituted aromatic alcohol, it can serve as a non-chromophoric building block or a peripheral unit in more complex molecular architectures such as liquid crystals and dendrimers, where it can influence the material's bulk properties and, indirectly, its photophysical behavior.

In the context of liquid crystals, the 4-heptyloxybenzyl moiety is a common structural feature. The rigid aromatic core contributes to the mesogenic character, while the flexible heptyloxy chain provides the necessary fluidity and influences the phase transition temperatures and the type of liquid crystalline phase formed (e.g., nematic, smectic). The incorporation of such units can affect the packing of the molecules in the liquid crystalline state, which in turn can influence the photophysical properties of embedded chromophores. For instance, the dielectric environment created by the surrounding 4-heptyloxybenzyl units can alter the emission wavelength and quantum yield of a fluorescent guest molecule.

In the field of dendrimers, this compound can be used to functionalize the periphery of a dendritic structure. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. researchgate.net The surface groups of a dendrimer play a crucial role in determining its solubility, processability, and interactions with its environment. By attaching 4-heptyloxybenzyl units to the surface of a dendrimer, it is possible to create a lipophilic shell. This shell can serve to isolate a photoactive core, a concept central to exciton management.

Exciton management refers to the control of the fate of excitons (electron-hole pairs) generated upon light absorption. In a dendrimer with a fluorescent core and a 4-heptyloxybenzyl-functionalized periphery, the non-conductive and bulky shell can prevent the quenching of the core's fluorescence by external species or by aggregation-caused quenching (ACQ). This "site-isolation" effect can lead to enhanced fluorescence quantum yields and longer excited-state lifetimes for the core chromophore. The heptyloxy chains can also influence the solubility of the dendrimer in various media, allowing for its incorporation into different matrices for device fabrication.

The following interactive data table outlines the potential roles of the 4-heptyloxybenzyl moiety in the development of photophysical materials.

| Material Type | Role of 4-Heptyloxybenzyl Moiety | Potential Impact on Photophysical Properties |

| Liquid Crystals | Mesogenic building block | Influences phase behavior, molecular packing, and the local dielectric environment of embedded chromophores. nih.gov |

| Dendrimers | Peripheral surface group | Provides a lipophilic shell for site isolation of a photoactive core, enhances solubility, and prevents aggregation-caused quenching. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Host material component or peripheral group on an emitter | Can improve film morphology, solubility of the emitter, and contribute to the management of excitons by providing a controlled environment around the emissive species. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-hydroxybenzyl alcohol, and how can purity be optimized?

- Synthesis: 4-Hydroxybenzyl alcohol is typically synthesized via reduction of 4-hydroxybenzaldehyde using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation . Alternative routes include hydrolysis of 4-hydroxybenzyl esters .

- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluent) ensures high purity (>99%). Distillation is less common due to its solid state at room temperature .

- Validation: Purity can be confirmed via HPLC (C18 column, UV detection at 280 nm) or melting point analysis (114–122°C) .

Q. What are the critical solubility and stability parameters for handling 4-hydroxybenzyl alcohol in laboratory settings?

- Solubility: Soluble in polar solvents: water (6.7 mg/mL at 20°C), methanol, DMSO, and 1N NaOH (50 mg/mL). Insoluble in non-polar solvents like hexane .

- Stability: Degrades under prolonged exposure to light, air, or elevated temperatures. Store at –20°C in airtight, light-resistant containers. Solutions in DMSO are stable for 1 month at –20°C .

Q. Which analytical techniques are recommended for characterizing 4-hydroxybenzyl alcohol?

- Structural Confirmation:

- FT-IR: Peaks at ~3300 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (aromatic C=C), and 1050 cm⁻¹ (C–O stretch) .

- NMR: ¹H NMR (DMSO-d6): δ 6.7 (d, 2H, aromatic), 4.4 (s, 2H, –CH₂OH), 5.1 (s, 1H, –OH) .

- Quantitative Analysis: Reverse-phase HPLC with UV detection (retention time ~8–10 min) or LC-MS for trace quantification .

Advanced Research Questions

Q. How can researchers reconcile conflicting safety data for 4-hydroxybenzyl alcohol in hazard assessments?

- Contradictions: Some SDS classify it as hazardous (skin/eye irritant; H315, H319) , while others label it non-hazardous .

- Resolution: Discrepancies arise from purity variations (e.g., impurities in technical-grade samples) and regulatory interpretations. Conduct in-house toxicity screening (e.g., in vitro skin sensitization assays) and adhere to the precautionary principle: use PPE (gloves, goggles) and work in a fume hood .

Q. What experimental designs are suitable for evaluating the anti-inflammatory and neuroprotective mechanisms of 4-hydroxybenzyl alcohol?

- In Vitro Models:

- Anti-inflammatory: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ reported at ~50 µM) .

- Neuroprotection: Assess oxidative stress reduction (e.g., ROS inhibition in H₂O₂-treated astrocytes) via fluorescence probes (DCFH-DA) .

- In Vivo Models:

- Use rodent models of neuroinflammation (e.g., LPS-induced brain injury) with dose ranges of 10–50 mg/kg (intraperitoneal administration) .

Q. How does the positional isomerism of hydroxybenzyl alcohols (3- vs. 4-substituted) impact their reactivity and bioactivity?

- Reactivity: The para-substitution in 4-hydroxybenzyl alcohol enhances resonance stabilization, increasing stability compared to 3-hydroxy isomers. This affects reaction kinetics in nucleophilic substitutions .

- Bioactivity: The 4-hydroxy group improves antioxidant capacity (e.g., DPPH radical scavenging, EC₅₀ ~20 µM) and receptor binding affinity in neuroprotective pathways compared to 3-hydroxy analogs .

Q. What strategies mitigate degradation during long-term storage of 4-hydroxybenzyl alcohol?

- Preventive Measures:

- Add antioxidants (e.g., 0.1% BHT) to solutions.

- Store under inert gas (argon/nitrogen) in amber vials.

- Lyophilize and store at –80°C for multi-year stability .

- Stability Testing: Monitor via periodic HPLC to detect degradation products (e.g., 4-hydroxybenzoic acid) .

Methodological Considerations

Q. How can researchers validate the environmental impact of 4-hydroxybenzyl alcohol in ecotoxicology studies?

- Degradation Analysis:

- Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products via LC-MS.

- Biodegradation: Use OECD 301D test (closed bottle test) with activated sludge to assess half-life in aquatic systems .

- Toxicity Testing:

- Algal Growth Inhibition: Chlorella vulgaris exposed to 10–100 mg/L for 72 hours (EC₅₀ determination) .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 4-hydroxybenzyl alcohol?